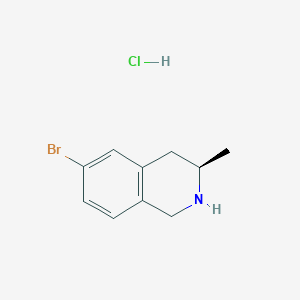

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

描述

®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the tetrahydro-isoquinoline ring, with the hydrochloride salt form enhancing its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the following steps:

Methylation: The methyl group at the 3rd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Hydrogenation: The reduction of the isoquinoline ring to form the tetrahydro-isoquinoline structure can be carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce any functional groups present.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline-1-one.

Reduction: Formation of fully saturated isoquinoline derivatives.

Substitution: Formation of 6-substituted-3-methyl-1,2,3,4-tetrahydro-isoquinoline derivatives.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules and pharmaceuticals.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

Pharmacological Studies: Investigated for its potential therapeutic effects, including its role as a central nervous system agent.

Drug Development: Serves as a scaffold for the development of new drugs targeting neurological disorders.

Industry:

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Agrochemicals: Employed in the development of new agrochemical agents for pest control.

作用机制

The mechanism of action of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating neurological disorders.

相似化合物的比较

6-Bromo-1,2,3,4-tetrahydro-isoquinoline: Lacks the methyl group at the 3rd position.

3-Methyl-1,2,3,4-tetrahydro-isoquinoline: Lacks the bromine atom at the 6th position.

6-Chloro-3-methyl-1,2,3,4-tetrahydro-isoquinoline: Similar structure but with a chlorine atom instead of bromine.

Uniqueness:

Structural Features: The presence of both the bromine atom and the methyl group confers unique chemical and physical properties, such as increased lipophilicity and specific reactivity patterns.

Biological Activity: The combination of these substituents may enhance its binding affinity to certain biological targets, leading to distinct pharmacological effects.

生物活性

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 3rd position, contribute to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13BrClN

- Molar Mass : 262.58 g/mol

- CAS Number : 2649263-32-9

The compound's bicyclic structure consists of a fused benzene ring and a nitrogen-containing ring, which enhances its reactivity and biological interactions due to electronic and steric effects .

Biological Activity Overview

Research indicates that tetrahydroisoquinolines exhibit diverse biological activities, including:

- Neuroprotective Effects : Compounds in this class have been studied for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The unique substitution pattern of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may enhance its neuroprotective properties .

- Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity for dopamine receptors (D2R over D3R), indicating potential applications in treating psychiatric disorders . The specific interactions with dopamine receptors could lead to novel therapeutic agents for conditions like schizophrenia.

- Antimicrobial Activity : Tetrahydroisoquinolines have been evaluated for their effects against various pathogens. The presence of the bromine atom may enhance antimicrobial efficacy compared to other halogenated analogs .

Structure-Activity Relationship (SAR)

The SAR of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline highlights how modifications in the molecular structure can influence biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at 6th position | Enhanced binding affinity to D2R |

| 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of bromine | Reduced neuroprotective effects |

| 6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine instead of bromine | Altered reactivity patterns |

The bromine atom significantly influences both the reactivity and biological activity of the compound compared to its chloro-, fluoro-, or iodo-substituted analogs .

Case Studies and Research Findings

- Neuroprotection Studies : In a study examining the neuroprotective effects of tetrahydroisoquinolines on neuronal cell lines exposed to oxidative stress, (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated a significant reduction in cell death compared to controls. The mechanism was attributed to its ability to modulate antioxidant pathways .

- Dopamine Receptor Agonism : A pharmacological evaluation indicated that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline acts as a partial agonist at D2 receptors. This selectivity suggests potential use in developing treatments for dopamine-related disorders without the full agonist side effects .

Synthesis Methods

The synthesis of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:

- Methylation : Introduction of the methyl group at the 3rd position using alkylation reactions.

- Hydrogenation : Reduction of isoquinoline to form the tetrahydro structure using catalytic hydrogenation.

- Formation of Hydrochloride Salt : Conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid .

科学研究应用

Biological Activities

Research has demonstrated that tetrahydroisoquinolines, including (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, exhibit diverse biological activities. These include:

Antimicrobial Properties

Studies indicate that compounds related to tetrahydroisoquinolines possess significant antimicrobial effects against various pathogens. For instance:

- Antibacterial Activity : The compound has shown promise against Gram-positive and Gram-negative bacteria. Research highlights its potential as an antibacterial agent against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.

| Compound | Activity | Reference |

|---|---|---|

| (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline | Inhibitory effects on bacterial growth | |

| 6d & 6e | MIC of 6.25 µg/mL against M. smegmatis |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Tetrahydroisoquinolines are often investigated for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Drug Development

The compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological efficacy:

- Analogs Development : Researchers are investigating analogs of this compound to optimize pharmacological properties and improve target specificity.

Pharmacological Exploration

Current studies focus on understanding how the compound interacts with specific enzymes or receptors involved in disease pathways. This research is crucial for elucidating its potential roles in treating conditions such as:

- Infectious Diseases : Targeting bacterial infections.

- Neurodegenerative Disorders : Exploring protective effects on neuronal health.

属性

IUPAC Name |

(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFXULGYSXHFHM-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。